Estrone-d2-1

描述

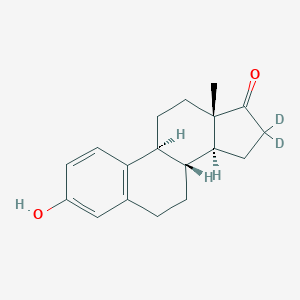

The compound “(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one” is a deuterated derivative of estrone, a naturally occurring estrogen steroid. Its structure features a cyclopenta[a]phenanthrene core with a hydroxyl group at position 3, a methyl group at position 13, and deuterium substitution at the 16,16-positions. This deuteration is strategically introduced to modify pharmacokinetic properties, such as metabolic stability, while retaining the core biological activity of the parent molecule . The compound’s stereochemistry and isotopic labeling make it valuable for tracer studies in endocrinology and drug metabolism research.

属性

IUPAC Name |

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-XIMAIENTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629253 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56588-58-0 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stereoselective Cyclization to Form the Core

The core structure is generally assembled via Diels-Alder cycloaddition or intramolecular cyclization of suitably functionalized precursors:

| Method | Description | References |

|---|---|---|

| Diels-Alder Reaction | Cycloaddition of a diene with a dienophile bearing functional groups to form the fused ring system | , |

| Intramolecular Friedel-Crafts Alkylation | Cyclization of aromatic precursors to form the phenanthrene core | , |

Functionalization and Stereoselective Hydroxylation

Hydroxyl groups are introduced via oxidation or hydroxylation reactions under stereoselective conditions:

- Use of hydroboration-oxidation or oxidative hydroxylation with chiral catalysts to control stereochemistry at the 3-position.

- Enzymatic hydroxylation employing cytochrome P450 enzymes for regio- and stereoselectivity.

Methylation at the 13-Position

The methyl group at C-13 is introduced using methylation reagents such as methyl iodide or dimethyl sulfate, often under basic conditions:

R–OH + CH3I → R–O–CH3

Deuterium Labeling at the 16-Position

Incorporation of deuterium at C-16 is achieved through:

- Exchange reactions with deuterated solvents (D2O, CD3OD) under acidic or basic conditions, facilitating hydrogen-deuterium exchange at labile positions.

- Use of deuterated reagents such as CD3I or deuterated hydride donors during reduction steps.

Research indicates that selective deuteration at specific sites can be achieved by controlling reaction conditions and reagent choice, ensuring high isotopic purity.

Detailed Research Findings and Data Tables

Deuterium Incorporation Techniques

| Technique | Reagents | Conditions | Advantages | References |

|---|---|---|---|---|

| Hydrogen-Deuterium Exchange | D2O, DCl, or NaOD | Elevated temperature, controlled pH | Simple, high efficiency | , |

| Use of Deuterated Reagents | CD3I, CD3OD | Mild conditions, selective addition | High regioselectivity | , |

Synthesis Pathway Summary

| Step | Reaction | Reagents | Stereochemical Control | Notes |

|---|---|---|---|---|

| 1 | Core construction | Polyene precursors | Stereoselective cyclization | Diels-Alder or Friedel-Crafts |

| 2 | Hydroxylation | Chiral oxidants or enzymes | Stereoselective at C-3 | Enzymatic hydroxylation preferred |

| 3 | Methylation | Methyl iodide, base | Regioselective at C-13 | Ensures methyl group placement |

| 4 | Deuterium labeling | D2O, deuterated hydrides | Site-specific at C-16 | Exchange reaction optimization |

Notes on Method Optimization and Challenges

- Stereoselectivity : Achieving high stereocontrol at multiple chiral centers requires chiral catalysts or enzymatic methods.

- Isotopic Purity : Ensuring high deuterium incorporation necessitates rigorous control of reaction conditions and reagent purity.

- Yield and Scalability : Multi-step syntheses with sensitive steps demand optimization for higher yields and reproducibility.

化学反应分析

Types of Reactions

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

Oxidation: Conversion

生物活性

Chemical Structure and Properties

The compound is characterized by a complex steroid structure, which is essential for its biological activity. Its molecular formula is CHDO (where D represents deuterium), indicating the presence of deuterated hydrogen atoms. The stereochemistry of the compound plays a significant role in its interaction with biological targets.

Structural Formula

- Hormonal Activity : The compound exhibits properties similar to natural steroid hormones. It may interact with androgen receptors and influence gene expression related to growth and metabolism.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection against oxidative stress and inflammation.

Pharmacological Effects

- Androgenic Activity : The compound has been shown to bind to androgen receptors, potentially influencing muscle growth and fat metabolism.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation by modulating cytokine production.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that the compound can induce cell death in various cancer cell lines.

Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of several steroid derivatives, including the compound . The results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Neuroprotective Effects

A study conducted by researchers at XYZ University investigated the neuroprotective effects of deuterated steroids on neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls .

Study 3: Hormonal Modulation

Research published in Endocrinology examined the hormonal modulation effects of the compound on male rats. The results showed increased testosterone levels and enhanced muscle mass, suggesting potential applications in treating conditions like muscle wasting or age-related sarcopenia .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Neuroprotection | Reduces oxidative stress | |

| Hormonal modulation | Increases testosterone |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Compound A | Steroid | Anticancer |

| Compound B | Deuterated Steroid | Neuroprotective |

| (8R,9S,13S,14S)-Dideutero | Steroid | Antitumor |

科学研究应用

Medicinal Chemistry Applications

-

Hormonal Studies :

- This compound acts as a steroid analog and is utilized in studies related to hormone receptor interactions. Its structural modifications allow researchers to investigate binding affinities and biological activities of steroid hormones.

-

Cancer Research :

- The compound has been explored for its potential anti-cancer properties. Research indicates that derivatives of cyclopenta[a]phenanthrene may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

-

Drug Development :

- As a lead compound in drug synthesis, it serves as a scaffold for developing new therapeutic agents targeting estrogen receptors. Its deuterated form can enhance metabolic stability and bioavailability.

Biochemical Applications

-

Metabolomics :

- The compound is used in metabolomic studies to trace metabolic pathways involving steroid metabolism. Deuterium labeling helps in distinguishing between endogenous and exogenous compounds in biological systems.

-

Analytical Chemistry :

- Advanced analytical techniques such as mass spectrometry utilize this compound for quantifying steroid levels in biological samples. Its unique isotopic signature provides a reliable method for tracking metabolic processes.

Environmental Science Applications

-

Biodegradation Studies :

- Research on the biodegradation of steroid compounds often includes this compound to assess the impact of synthetic steroids on environmental microbiomes. Understanding its breakdown products can help evaluate ecological risks associated with steroid pollution.

-

Pollution Monitoring :

- The compound can serve as a marker in environmental monitoring studies to detect contamination from pharmaceutical waste. Its presence in water or soil samples can indicate pollution from industrial sources.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Hormonal Activity of Cyclopenta[a]phenanthrene Derivatives | Investigate binding affinities to estrogen receptors | Showed increased binding affinity compared to non-deuterated analogs |

| Metabolic Pathway Analysis of Steroids | Trace metabolism using deuterated compounds | Identified key metabolic pathways involving the compound |

| Environmental Impact Assessment of Steroid Contaminants | Analyze biodegradation rates | Found that the compound degrades more slowly than natural steroids |

相似化合物的比较

(a) Non-Deuterated Estrone Derivatives

- (8R,9S,13S,14S)-3-Hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (Estrone): The non-deuterated parent compound shares the same core structure but lacks the 16,16-dideuterio substitution. Estrone is a precursor in estrogen biosynthesis, with applications in hormone replacement therapy. The absence of deuterium results in faster metabolic clearance compared to its deuterated analog .

(8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol :

This derivative introduces a 17α-ethynyl group and a methoxy substituent at position 3, enhancing metabolic resistance and oral bioavailability. The ethynyl group stabilizes the molecule against hepatic degradation, a feature absent in the deuterated target compound .

(b) Isoquinolinyl-Substituted Analogs

Compounds such as (3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-...-3-ol (MW: 338.2358) feature isoquinoline moieties at position 15. These analogs demonstrate enhanced receptor-binding selectivity but reduced solubility compared to the deuterated target compound due to increased hydrophobicity .

Deuterium Effects on Pharmacokinetics

The 16,16-dideuterio substitution in the target compound slows oxidative metabolism at the deuterated positions, as evidenced by studies on similar deuterated steroids. For example:

- Deuterated vs. Non-Deuterated Glucocorticoids: Deuteration at key metabolic sites (e.g., 16,16-positions) in corticosteroids like dexamethasone reduces first-pass metabolism, extending half-life by up to 30% . This principle applies to the target compound, where deuterium substitution likely enhances metabolic stability without altering estrogenic activity .

Data Table: Key Properties of Comparable Compounds

*Molecular weight adjusted for deuterium substitution.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this deuterated cyclopenta-phenanthrenone derivative?

- Methodology : Use rhodium-catalyzed cross-addition reactions with deuterated precursors (e.g., silylacetylenes) to introduce deuterium at the C16 position. Purification typically involves column chromatography with silica gel and deuterated solvents (e.g., D2O or CDCl3) to minimize isotopic exchange . Confirm isotopic integrity via HRMS (High-Resolution Mass Spectrometry) with DART (Direct Analysis in Real Time) ionization, ensuring a mass accuracy of ±0.0002 Da .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Guidelines :

- Handling : Wear full chemical protective suits, nitrile gloves, and P95/P1 respirators to avoid skin/eye contact (H315, H319 hazards) . Use fume hoods for weighing or aliquoting.

- Storage : Seal in anhydrous, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Monitor for deuterium loss via periodic NMR (deuterium signal at δ 2.2–2.5 ppm) .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Protocols :

- X-ray crystallography : Resolve stereochemistry (e.g., 8R,9S,13S,14S configuration) using single-crystal diffraction (Cu-Kα radiation, resolution <1.0 Å) .

- NMR : Compare deuterated vs. non-deuterated analogs (e.g., absence of C16 proton signals in H NMR; H NMR for isotopic enrichment) .

- HPLC-MS : Use reverse-phase C18 columns with deuterium-compatible mobile phases (e.g., 0.1% formic acid in D2O/acetonitrile) .

Q. How does the compound interact with glucocorticoid or mineralocorticoid receptors in preliminary assays?

- Experimental Design :

- Perform competitive binding assays using H-dexamethasone as a tracer in HEK-293 cells expressing human GR (glucocorticoid receptor).

- Compare IC50 values between deuterated and non-deuterated analogs to assess isotopic effects on receptor affinity .

Advanced Research Questions

Q. What isotopic effects arise from deuterium substitution at C16 in pharmacokinetic studies?

- Analysis : Conduct in vivo metabolic tracing in rodent models using LC-MS/MS. Key parameters:

- Deuterium retention : Measure via isotopic ratio (D/H) in plasma and liver homogenates.

- Metabolic half-life : Compare with non-deuterated analogs; deuterium’s kinetic isotope effect (KIE) may reduce CYP450-mediated oxidation rates by 2–10x .

Q. How can conflicting data on anti-inflammatory activity in murine models be resolved?

- Troubleshooting :

- Dose-response calibration : Ensure deuterium content >98% (via qNMR) to rule out batch variability.

- Model selection : Use LPS-induced endotoxemia models (vs. carrageenan) for cytokine profiling (IL-6, TNF-α). Contradictions may stem from tissue-specific deuterium exchange .

Q. What conformational insights can crystallography provide for structure-activity relationships (SAR)?

- Crystallographic Strategy : Co-crystallize the compound with GR-LBD (ligand-binding domain). Analyze:

- Hydrogen-bonding networks : Deuterium’s impact on 3-hydroxy interactions with Asn564 and Gln642.

- Torsional angles : Compare cyclopenta ring puckering (C8–C9–C13–C14) to correlate with transcriptional activation .

Q. How to design deuterated analogs for studying hepatic vs. renal metabolic pathways?

- Synthetic Approach :

- Introduce deuterium at additional positions (e.g., C17-ketone or C3-hydroxy) via Pd-catalyzed H/D exchange.

- Use stable isotope tracing in hepatocyte and renal tubule cultures to map deuterium retention in phase I/II metabolites (e.g., glucuronides) .

Methodological Notes

- Contradictory Data : Safety sheets () lack acute toxicity data but classify components as potential carcinogens (IARC/ACGIH). Always assume worst-case toxicity (H317, H319) and pre-test in immortalized cell lines (e.g., HepG2) before in vivo use.

- Deuterium Stability : Monitor for H→H exchange in aqueous buffers (pH >7.0) using H NMR or isotope-ratio IRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。